molecular formula C11H20NNaO4S B6606221 sodium(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-sulfinate CAS No. 2825003-91-4

sodium(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-sulfinate

Cat. No.: B6606221
CAS No.: 2825003-91-4
M. Wt: 285.34 g/mol
InChI Key: FBMSFKQJWAEWLG-OULXEKPRSA-M
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Description

Sodium(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-sulfinate is a compound that features a cyclohexane ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a sulfinate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-sulfinate typically involves the following steps:

    Protection of the Amino Group: The amino group on the cyclohexane ring is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.

    Introduction of the Sulfinate Group: The sulfinate group can be introduced via sulfonation reactions using reagents like sodium sulfinate. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been shown to be effective in the synthesis of tert-butyl esters, which can be adapted for the production of this compound .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfinate group can undergo oxidation to form sulfonates.

    Reduction: The compound can be reduced to form the corresponding sulfide.

    Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then undergo various substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Acidic conditions using trifluoroacetic acid (TFA) are used for deprotection of the Boc group.

Major Products

    Oxidation: Sulfonates

    Reduction: Sulfides

    Substitution: Various substituted amines

Scientific Research Applications

Sodium(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-sulfinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of sodium(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-sulfinate involves its interaction with molecular targets such as enzymes and proteins. The Boc-protected amino group can be deprotected to form the free amine, which can then interact with various biological molecules. The sulfinate group can participate in redox reactions, influencing the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

    Sodium(1R,2S)-2-amino-cyclohexane-1-sulfinate: Lacks the Boc protection.

    Sodium(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-sulfonate: Contains a sulfonate group instead of a sulfinate group.

Properties

IUPAC Name

sodium;(1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-sulfinate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4S.Na/c1-11(2,3)16-10(13)12-8-6-4-5-7-9(8)17(14)15;/h8-9H,4-7H2,1-3H3,(H,12,13)(H,14,15);/q;+1/p-1/t8-,9+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBMSFKQJWAEWLG-OULXEKPRSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC1S(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCCC[C@H]1S(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20NNaO4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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